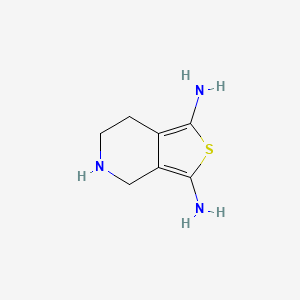
Pramipexole Impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pramipexole Impurity A, also known as (S)-2-Amino-4,5,6,7-tetrahydro-6-aminobenzothiazole, is a degradation impurity associated with the drug pramipexole. Pramipexole is a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and restless legs syndrome. The impurity is formed during the stability study of pramipexole extended-release tablets and is detected using high-performance liquid chromatography (HPLC) methods .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pramipexole Impurity A involves the use of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as the starting material. The reaction is carried out in anhydrous tetrahydrofuran (THF) as the solvent, with propionic anhydride added to obtain (S)-2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole. This intermediate undergoes a reduction reaction in a THF solution of borane to yield pramipexole base. Finally, hydrogen chloride gas is passed through to form pramipexole hydrochloride .
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The process includes the preparation of impurity stock solutions by weighing specific amounts of pramipexole impurity standards and dissolving them in appropriate solvents .
化学反応の分析
Types of Reactions
Pramipexole Impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions are used in the synthesis of pramipexole base from intermediates.
Substitution: Substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as borane in THF.
Substituting agents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include pramipexole base and its hydrochloride salt, along with various oxidation and substitution derivatives .
科学的研究の応用
Pramipexole Impurity A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pramipexole formulations.
Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Investigated for its role in the stability and efficacy of pramipexole as a therapeutic agent.
Industry: Used in the quality control and validation of pramipexole production processes.
作用機序
The mechanism of action of Pramipexole Impurity A is related to its formation during the degradation of pramipexole. The impurity is formed through a drug-excipient interaction mechanism, where the excipients in the formulation interact with pramipexole under specific conditions, leading to the formation of the impurity. The molecular targets and pathways involved in this process include the interaction of pramipexole with excipients and the subsequent chemical transformations .
類似化合物との比較
Pramipexole Impurity A can be compared with other similar compounds, such as:
Pramipexole Impurity B: Another degradation impurity formed during the stability study of pramipexole.
Pramipexole Impurity D: A related compound used as a reference standard in analytical chemistry.
Pramipexole Impurity E: Another impurity formed during the synthesis and storage of pramipexole.
This compound is unique due to its specific formation mechanism and its role in the stability and efficacy of pramipexole formulations.
特性
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEMJHYEAXACSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(SC(=C21)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
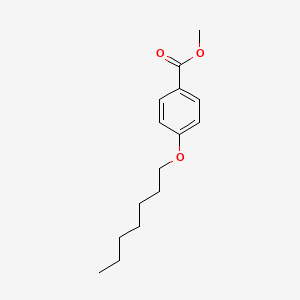
![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
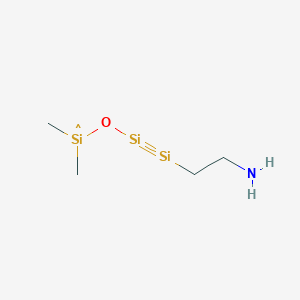
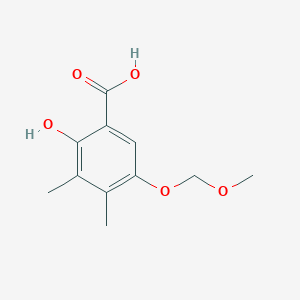
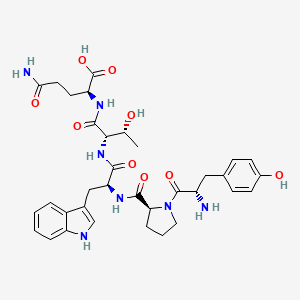
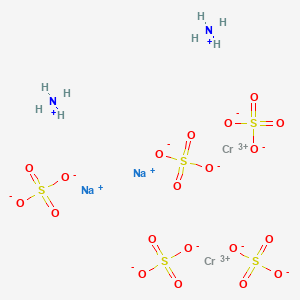
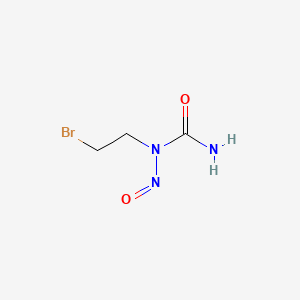
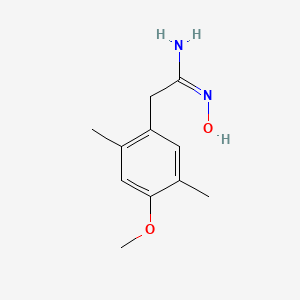
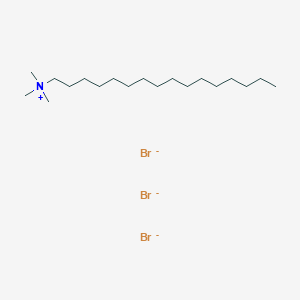
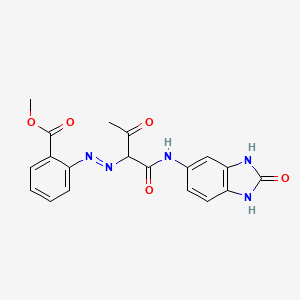
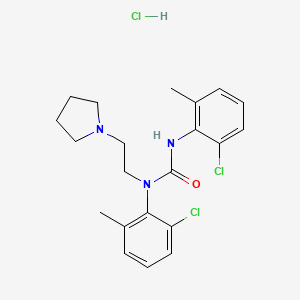
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
